Product packaging for Amino-PEG3-C2-sulfonic acid(Cat. No.:CAS No. 1817735-43-5)

Amino-PEG3-C2-sulfonic acid

Cat. No.: B605460
CAS No.: 1817735-43-5
M. Wt: 257.31 g/mol
InChI Key: KIPOASHUHFFELG-UHFFFAOYSA-N
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Description

Contextual Significance of Polyethylene Glycol (PEG) in Bioconjugation and Materials Science

Polyethylene glycol (PEG) is a polymer of ethylene (B1197577) oxide and is widely utilized in biomedical applications due to its desirable properties. biochempeg.com It is highly soluble in water, biocompatible, and generally non-immunogenic, meaning it does not elicit an immune response. biochempeg.combroadpharm.com These characteristics make PEG an ideal component for modifying therapeutic molecules and materials that will be used in biological systems. biochempeg.com

When attached to a drug molecule, a process known as PEGylation, the PEG chain can improve the drug's solubility, stability, and pharmacokinetic profile. axispharm.com It can increase the drug's size, which helps to prolong its circulation time in the bloodstream by preventing its rapid clearance by the kidneys. broadpharm.com Furthermore, the PEG chain can shield the attached molecule from enzymatic degradation and recognition by the immune system. axispharm.com In materials science, PEG is used to modify surfaces to prevent the non-specific binding of proteins and cells, a crucial feature for medical implants and diagnostic devices.

Evolution of Bifunctional Linkers for Advanced Molecular Construction

The need to connect different molecular components, such as a drug and a targeting agent, has driven the development of bifunctional linkers. These linkers are chemical tools that possess two different reactive groups, allowing for the sequential and controlled conjugation of two distinct molecules. scbt.com The evolution of these linkers has moved from simple, passive spacers to sophisticated constructs that can influence the properties and function of the final conjugate.

Modern bifunctional linkers often incorporate specific features, such as cleavable sites that release a drug under certain physiological conditions or moieties that enhance solubility and stability. axispharm.com This "linkerology" has become a critical aspect of designing advanced molecular therapeutics like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). enamine.netwuxibiology.com The linker's length, flexibility, and chemical nature can significantly impact the efficacy and safety of these complex molecules. enamine.net

Specific Role of Amino-PEG3-C2-sulfonic acid in Contemporary Academic Investigations

This compound is a heterobifunctional linker that has gained attention in contemporary research. It features a primary amine group (-NH2) at one end and a sulfonic acid group (-SO3H) at the other, separated by a three-unit PEG spacer. broadpharm.com This specific architecture provides a unique set of properties that are advantageous for various bioconjugation strategies.

The amine group can readily react with activated esters, carboxylic acids, and other electrophilic groups to form stable amide bonds. broadpharm.comaxispharm.com The sulfonic acid group, being a strong acid, is negatively charged at physiological pH, which can enhance the water solubility of the molecule it is attached to. broadpharm.com This dual functionality allows for the directed coupling of different molecular entities.

This compound is particularly valuable in the synthesis of PROTACs, which are molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins. medchemexpress.com The PEG spacer provides the necessary length and flexibility for the two ends of the PROTAC to bind to their respective targets simultaneously. enamine.net

Below are the detailed properties of this compound:

PropertyValue
Chemical Name 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid
Molecular Formula C8H19NO6S
Molecular Weight 257.30 g/mol chemscene.com
CAS Number 1817735-43-5 chemscene.com
Appearance Colorless to light yellow oil chemscene.com
Purity ≥98.0% chemscene.com
Solubility Water, DMSO, DMF broadpharm.com

The following table outlines the key functional groups and their reactivity:

Functional GroupChemical FormulaReactivity
Primary Amine -NH2Reacts with carboxylic acids, activated NHS esters, and other carbonyl groups. broadpharm.com
Sulfonic Acid -SO3HCan undergo esterification, halogenation, and displacement reactions. broadpharm.com

The specific combination of an amine, a flexible PEG linker, and a highly polar sulfonic acid group makes this compound a versatile tool for creating novel bioconjugates and advanced therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19NO6S B605460 Amino-PEG3-C2-sulfonic acid CAS No. 1817735-43-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO6S/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-9H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPOASHUHFFELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCS(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190252
Record name Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-43-5
Record name Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanesulfonic acid, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemoselective Reactivity and Reaction Mechanisms of Amino Peg3 C2 Sulfonic Acid

Amine Group Reactivity in Covalent Conjugations

The primary amine group (R-NH2) of Amino-PEG3-C2-sulfonic acid is a versatile nucleophile, readily participating in a variety of covalent bond-forming reactions. creative-biolabs.combroadpharm.comxinyanbm.com This reactivity is fundamental to its use in labeling and crosslinking biomolecules. medkoo.com

Amide Bond Formation with Carboxylic Acids and N-Hydroxysuccinimide Esters

A common and robust method for conjugating the amine group is through the formation of a stable amide bond. This can be achieved by reacting this compound with molecules containing a carboxylic acid (-COOH) or a more reactive N-hydroxysuccinimide (NHS) ester. creative-biolabs.combroadpharm.comxinyanbm.combroadpharm.com

The reaction with a carboxylic acid requires the use of a coupling agent, such as a carbodiimide (B86325) like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), to activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. broadpharm.comlumiprobe.com

The use of NHS esters provides a more direct route to amide bond formation. NHS esters are highly reactive towards primary amines, proceeding efficiently under mild conditions to yield a stable amide linkage. broadpharm.comrsc.orgmedchemexpress.com The reaction releases N-hydroxysuccinimide as a byproduct. While NHS esters are more susceptible to hydrolysis compared to other activated esters like pentafluorophenyl (PFP) esters, they are widely used due to their high reactivity with amines. rsc.orgprecisepeg.com The sulfo-NHS derivative can be used to increase the water solubility of the activated molecule. rsc.org

ReagentFunctional GroupCoupling ConditionResulting Bond
Carboxylic Acid-COOHRequires coupling agent (e.g., EDC)Amide
NHS Ester-CO-NHSDirect reaction, mild pHAmide

Reactions with Aldehydes and Ketones via Reductive Amination

The amine group of this compound can also react with aldehydes and ketones to form a Schiff base (an imine). medchemexpress.combroadpharm.comxinyanbm.com This initial reaction is reversible. To form a stable secondary amine linkage, the intermediate imine is subsequently reduced in a process known as reductive amination. rsc.orgrsc.org A mild reducing agent, such as sodium cyanoborohydride, is typically used for this step. rsc.org This method is particularly useful for modifying molecules that naturally contain or can be easily converted to an aldehyde or ketone. rsc.org

ReagentFunctional GroupIntermediateReducing AgentResulting Bond
Aldehyde-CHOSchiff Base (Imine)e.g., Sodium CyanoborohydrideSecondary Amine
Ketone-C=OSchiff Base (Imine)e.g., Sodium CyanoborohydrideSecondary Amine

Sulfonic Acid Moiety Reactivity in Molecular Derivatization

The sulfonic acid group (-SO3H) is a strong acid, comparable in acidity to inorganic acids like sulfuric acid. byjus.com This high acidity influences its reactivity, which is distinct from that of the amine group, allowing for selective chemical modifications.

Principles of Esterification and Sulfonate Reactivity

Sulfonic acids can undergo esterification to form sulfonate esters. byjus.com Unlike carboxylic acid esterification, the direct reaction of a sulfonic acid with an alcohol is generally not a facile process and often requires specific conditions. google.com One method involves reacting the sulfonic acid with an orthoester or diethyl carbonate under anhydrous conditions. byjus.com Another approach is the reaction with an alcohol in the presence of a strong acid catalyst, though this can be inefficient. enovatia.com A more common route to sulfonate esters involves the conversion of the sulfonic acid to a more reactive sulfonyl chloride, which then readily reacts with an alcohol. google.comcsbsju.edu Sulfonate esters are themselves potent alkylating agents and are valuable intermediates in organic synthesis. byjus.commdpi.com

Halogenation and Nucleophilic Displacement Reactions involving Sulfonate

The sulfonic acid group can be converted to a sulfonyl halide, most commonly a sulfonyl chloride, by treatment with a halogenating agent like thionyl chloride. wikipedia.orgacs.org This transformation is significant as it converts the hydroxyl group of the sulfonic acid into a good leaving group, facilitating subsequent nucleophilic substitution reactions. csbsju.edumdpi.com The resulting sulfonyl chloride is highly reactive towards a variety of nucleophiles. csbsju.edu

The sulfonate group itself can act as a leaving group in nucleophilic displacement reactions, although this typically requires harsh conditions, such as reaction with molten sodium hydroxide (B78521) at high temperatures to displace the sulfonate with a hydroxyl group. wikipedia.org

Orthogonal Functional Group Reactivity in Bifunctional Linker Design

The presence of both a primary amine and a sulfonic acid group on the same molecule, separated by a flexible PEG linker, allows for orthogonal reactivity. biosynth.com This means that one functional group can be selectively reacted while the other remains intact, enabling the sequential or independent modification of the molecule at two different sites. researchgate.netnih.gov

Applications of Amino Peg3 C2 Sulfonic Acid in Advanced Research Modalities

Development of Proteolysis Targeting Chimeras (PROTACs)

The design of the linker in a PROTAC molecule is a multifaceted challenge that significantly impacts its biological activity. Key considerations in linker design include its length, rigidity, and composition. The linker must be long enough to span the distance between the target protein and the E3 ligase without causing steric hindrance, yet not so long as to be overly flexible, which can lead to a significant entropic penalty upon ternary complex formation. nih.gov

Amino-PEG3-C2-sulfonic acid serves as a valuable building block in the synthesis of PROTACs. medchemexpress.eumedchemexpress.com Its terminal amino group provides a reactive handle for conjugation to a ligand for the target protein or the E3 ligase, typically through the formation of a stable amide bond. The PEG3 spacer offers the necessary length and flexibility, while the sulfonic acid group can improve the aqueous solubility of the final PROTAC molecule. This is particularly important as poor solubility can be a significant hurdle in the development of effective PROTACs.

While specific data on PROTACs incorporating this compound is not extensively published in peer-reviewed literature, its availability from commercial suppliers as a PROTAC linker suggests its use in ongoing research. medchemexpress.eumedchemexpress.com The properties of this linker are in line with current strategies in PROTAC design, which aim to optimize the physicochemical properties of these degraders to improve their therapeutic potential.

PropertyValueSource
Molecular Formula C8H19NO6S medchemexpress.eu
Molecular Weight 257.30 g/mol medchemexpress.eu
CAS Number 1817735-43-5 medchemexpress.eu

Linker Design Considerations in PROTAC Research

Utilization in Antibody-Drug Conjugate (ADC) Research Linker Development

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. biochempeg.com The linker in an ADC plays a crucial role in connecting the antibody to the cytotoxic payload and is designed to be stable in circulation but to release the payload upon internalization into the target cancer cell. biochempeg.com

Linker ComponentFunction in ADCs
Amino Group Provides a reactive site for conjugation to the antibody or payload. creative-biolabs.com
PEG3 Spacer Enhances solubility, reduces aggregation, and provides spatial separation. biochempeg.com
C2 Alkyl Chain Contributes to the overall length and flexibility of the linker.
Sulfonic Acid Group Increases hydrophilicity of the ADC.

Contributions to Site-Specific Bioconjugation and Molecular Tagging

Site-specific bioconjugation is a powerful tool in chemical biology and drug development that involves the precise attachment of a molecule of interest to a specific site on a protein, peptide, or nucleic acid. mdpi.com This approach allows for the creation of well-defined conjugates with uniform properties, which is often a significant advantage over random conjugation methods. lcms.cz

The bifunctional nature of this compound makes it a potential candidate for use in the site-specific modification of peptides and proteins. axispharm.com The terminal amino group can be used for conjugation to carboxyl groups on a biomolecule through the use of coupling agents, or to activated esters. biosearchtech.com This allows for the introduction of a PEGylated linker with a terminal sulfonic acid group.

The sulfonic acid moiety can serve several purposes in this context. Its negative charge at physiological pH can be used to modulate the isoelectric point of a protein or to introduce a specific recognition element. Furthermore, the high acidity of the sulfonic acid group can be exploited in certain chemical reactions. While direct research citing the use of this compound for this specific application is limited, the general principles of bioconjugation support its potential utility. mdpi.com

The modification of oligonucleotides with various functional groups is essential for a wide range of applications, including diagnostics, therapeutics, and fundamental research. nih.gov Amino-modified oligonucleotides are commonly used as a starting point for the attachment of labels, dyes, or other molecules. biosearchtech.com

This compound could potentially be incorporated into oligonucleotide synthesis to introduce a terminal amino group for further functionalization, along with a PEG spacer and a sulfonic acid group. creative-biogene.com The PEG linker can improve the solubility and hybridization properties of the oligonucleotide, while the sulfonic acid group can introduce a negative charge, which may be beneficial for certain applications, such as influencing interactions with proteins or cellular membranes. The use of sulfonyl azides to modify phosphite (B83602) intermediates during solid-phase synthesis is a known method for introducing modifications into oligonucleotides, suggesting a possible route for the integration of sulfonic acid-containing linkers. nih.gov

Conjugation Strategies for Peptides and Proteins in Biochemical Assays

Role in Surface Functionalization and Biointerface Engineering

The ability to tailor the properties of material surfaces is critical in biomedical research, diagnostics, and biomaterial development. This compound serves as a versatile linker for surface functionalization, enabling the introduction of specific chemical properties onto a substrate. The primary amine group allows for covalent attachment to surfaces containing complementary reactive groups (e.g., carboxylic acids, NHS esters), while the PEG chain and terminal sulfonic acid moiety dictate the subsequent interfacial properties. medkoo.combroadpharm.com

Biofouling—the non-specific adsorption of proteins, cells, and microorganisms onto a surface—is a significant challenge in the development of medical devices, biosensors, and marine equipment. Research has shown that surfaces modified with hydrophilic and charged molecules can effectively resist biofouling. nih.gov The structure of this compound is particularly well-suited for this purpose.

When grafted onto a polymeric substrate, the molecule creates a surface with unique anti-fouling characteristics. The PEG linker itself is highly hydrophilic and creates a hydrated layer that sterically hinders the approach of biomolecules. nih.gov Furthermore, the terminal sulfonic acid group is a strong acid, meaning it is deprotonated and negatively charged at physiological pH. This negative charge contributes to electrostatic repulsion of negatively charged proteins and bacterial cell walls.

Studies on similar amino acid-based modifications have demonstrated significant reductions in microbial adhesion. For instance, modifying a polyimide surface with taurine, which also contains an amino and a sulfonic acid group, drastically reduced bacterial adhesion. nih.gov This suggests that this compound could confer similar or enhanced anti-fouling properties, a hypothesis supported by the known performance of PEG and sulfonate groups in repelling biological entities.

Table 1: Representative Anti-Fouling Performance of Sulfonic Acid-Modified Surfaces

This table illustrates the typical reduction in biofouling achieved by modifying a substrate with molecules containing sulfonic acid groups, based on findings from related research. nih.gov

Fouling Agent Unmodified Surface Adhesion Modified Surface Adhesion Reduction in Adhesion
Escherichia coliHighLowUp to 84%
Staphylococcus epidermidisHighLowUp to 95%
AlbuminHighLowSignificant Prevention
FibrinogenHighLowSignificant Prevention

The surface modification of nanoparticles and microparticles, a process known as PEGylation, is a cornerstone of nanomedicine and targeted drug delivery research. nih.gov Unmodified particles are often rapidly cleared from circulation by the mononuclear phagocyte system and can suffer from poor colloidal stability, leading to aggregation. nih.gov

This compound is an ideal reagent for the PEGylation of particles that have been functionalized with carboxyl groups. The primary amine of the linker can be covalently coupled to the particle surface using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). This reaction forms a stable amide bond, tethering the PEG-sulfonic acid moiety to the particle. medkoo.comaxispharm.com

The resulting PEGylated nanoparticles exhibit several advantageous properties for research applications:

Enhanced Stability: The hydrophilic PEG shell prevents aggregation, improving the colloidal stability of the particles in complex biological fluids. nih.gov

Reduced Non-Specific Binding: The hydrated PEG layer sterically blocks the adsorption of opsonin proteins, which would otherwise mark the particles for phagocytic clearance. nih.gov

Improved Transport: Research has shown that PEGylation can dramatically improve the transport of nanoparticles through crowded biological environments like the cytoplasm by minimizing adhesive interactions. nih.gov The negative charge from the sulfonic acid group can further modulate these interactions.

Table 2: Impact of PEGylation on Nanoparticle Transport in Live Cells

This table summarizes research findings on how PEGylation affects the movement of nanoparticles within the cellular cytoplasm, demonstrating a significant improvement in transport dynamics. nih.gov

Parameter Un-PEGylated Nanoparticles PEGylated Nanoparticles
Average Transport RateBaseline~2-fold increase
Percentage of Diffusive Particles~18%~38%
Percentage of Hindered Particles~80%~50%

Modification of Polymeric Substrates for Anti-Fouling Investigations

Employing this compound in the Fabrication of Molecular Probes

Beyond surface modification, this compound is a key building block in the synthesis of complex molecular probes, most notably Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules designed to hijack the cell's own protein degradation machinery (the ubiquitin-proteasome system) to eliminate specific target proteins. chemsrc.com

A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com this compound is used as such a linker. Its bifunctional nature allows for the sequential conjugation of the two different ligands. For example, the amine end can be reacted to form an amide bond with a carboxylic acid on one ligand, while the sulfonic acid end can be chemically modified to react with the second ligand. broadpharm.com

The PEG portion of the linker is not merely a spacer; it confers critical properties to the final PROTOC probe, including enhanced aqueous solubility and improved cell permeability, which are essential for its biological activity. axispharm.commedchemexpress.com The specific length of the PEG3 linker also helps to achieve the optimal spatial orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.

Table 3: Structural Components of a Hypothetical Molecular Probe Using this compound

This table breaks down the components of a PROTAC, illustrating the central role of the linker.

Component Function Example Moiety Linkage to this compound
Ligand 1 Binds to the target protein of interest.A small molecule inhibitor with a reactive handle (e.g., a carboxylic acid).Amide bond formation with the linker's amine group.
Linker Connects the two ligands and provides solubility and optimal spacing.This compound N/A
Ligand 2 Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).A derivative of Thalidomide or a VHL ligand.Covalent bond formed via chemical modification of the linker's sulfonic acid group.

Analytical Characterization Methodologies for Amino Peg3 C2 Sulfonic Acid Conjugates and Derivatives

Spectroscopic Techniques for Structural Elucidation of Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for the structural characterization of PEGylated conjugates. nih.gov It can be used to confirm the presence of the PEG moiety and to quantify the degree of PEGylation. nih.gov For Amino-PEG3-C2-sulfonic acid, specific proton signals corresponding to the ethoxy groups of the PEG chain and the C2-sulfonic acid moiety can be identified. For instance, a characteristic peak for the CH₂SO₃H group would be expected. arabjchem.org In studies of PEGylated sulfonatocalix frontiersin.orgarene, NMR spectroscopy was used to characterize the complex formation in solution. nih.gov While a certificate of analysis for this compound confirms that the ¹H NMR spectrum is consistent with its structure, detailed spectral data for its conjugates would require specific experimental analysis. medchemexpress.comchemscene.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is useful for identifying the functional groups present in a molecule. In the context of this compound conjugates, FTIR can confirm the presence of key functional groups. For example, the sulfonic acid group typically shows a characteristic absorption band in the region of 1000-1050 cm⁻¹. researchgate.net The strong ethylene (B1197577) ether (C-O-C) absorption band of the PEG chain is expected around 1115 cm⁻¹. researchgate.net When conjugated, changes in the amide bond region (around 1650 cm⁻¹ and 1535 cm⁻¹) can also be observed, confirming the formation of a covalent linkage. researchgate.net

Chromatographic Methods for Purity and Conjugation Efficiency Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound conjugates and determining the efficiency of the conjugation reaction. These methods separate the conjugate from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PEGylated molecules. frontiersin.org It allows for the separation and quantification of the desired conjugate, unconjugated protein, and free this compound. frontiersin.org The purity of the initial this compound reagent itself is often determined by HPLC, with some suppliers providing a purity of 99.47%. medchemexpress.com HPLC methods need to be optimized for each specific conjugate based on its unique properties. frontiersin.org

Size-Exclusion Chromatography (SEC)

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. This technique is particularly effective for separating the larger PEGylated conjugate from the smaller, unconjugated protein and the free PEG linker. nih.govlcms.cz The successful separation by SEC depends on the size difference between the components. lcms.cz For example, SEC has been used to assess N-terminal PEGylated epidermal growth factor, demonstrating the formation of a larger PEGylated macromolecule. frontiersin.orgnih.gov It is also used in the analysis of PEGylated antibody-drug conjugates (ADCs). google.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. lcms.cz This method is highly effective in separating PEGylated species from their unmodified counterparts. frontiersin.orgnih.gov RP-HPLC can be used to monitor the progress of a PEGylation reaction, resolving the unreacted molecule, partially PEGylated intermediates, and the final fully PEGylated product. thermofisher.com For instance, RP-HPLC has been used to quantify the amount of PEG on PEGylated gold nanoparticles. nih.gov The hydrophobic nature of the C2-sulfonic acid moiety in conjunction with the hydrophilic PEG chain allows for effective separation using RP-HPLC.

Mass Spectrometry for Molecular Weight Determination and Site-Specific Analysis of Conjugates

Mass spectrometry (MS) is a critical tool for the characterization of PEGylated proteins, providing accurate molecular weight information and the degree of PEGylation. frontiersin.orgnih.gov It is often coupled with liquid chromatography (LC-MS) to provide more detailed characterization. frontiersin.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large biomolecules like PEGylated proteins. creative-proteomics.com It allows for the accurate determination of the molecular mass of the conjugate. creative-proteomics.com By comparing the mass of the conjugate to the mass of the unconjugated molecule, the number of attached this compound units can be determined. ESI-MS can also be used for site-specific analysis by analyzing peptide fragments after enzymatic digestion of the conjugate. creative-proteomics.com This helps to identify the specific amino acid residues where the PEG linker is attached. creative-proteomics.com

Technique Information Provided Relevance to this compound Conjugates
¹H NMR Structural confirmation, degree of PEGylation. nih.govConfirms presence of PEG and sulfonic acid moieties.
FTIR Identification of functional groups. researchgate.netConfirms sulfonic acid, ether, and amide bonds. researchgate.net
HPLC Purity, quantification of conjugate and reactants. frontiersin.orgAssesses reaction efficiency and product purity. medchemexpress.com
SEC Separation by size. nih.govlcms.czSeparates conjugate from smaller unreacted molecules. frontiersin.orgnih.gov
RP-HPLC Separation by hydrophobicity. nih.govlcms.czResolves different PEGylated species. frontiersin.orgnih.govthermofisher.com
ESI-MS Molecular weight, degree and site of PEGylation. frontiersin.orgcreative-proteomics.comDetermines the number and location of attached linkers. creative-proteomics.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an indispensable tool for the characterization of macromolecular conjugates, including those derived from this compound. This technique provides rapid and accurate determination of molecular weights, making it ideal for confirming the successful conjugation of the PEG linker to peptides, proteins, or other molecules of interest. walshmedicalmedia.com Its utility lies in its ability to analyze complex mixtures and provide clear data on the heterogeneity of the resulting product. researchgate.net

The primary application of MALDI-TOF MS in this context is to determine the degree of PEGylation. By comparing the mass spectrum of the unconjugated starting material with that of the reaction product, one can identify peaks corresponding to the addition of one or more this compound units. The mass of the this compound moiety (molecular weight: 257.30 Da) results in a characteristic mass shift for each successful conjugation. medchemexpress.comchemscene.com This allows for the precise calculation of the number of linker molecules attached to the parent molecule.

Furthermore, MALDI-TOF MS is highly effective for assessing the purity and quality of the conjugate. The resulting spectrum can reveal the presence of unreacted free peptide or protein, as well as any remaining unconjugated this compound linker. researchgate.net The distribution of PEGylated species (e.g., mono-, di-, tri-conjugates) is readily visualized, providing critical information for optimizing reaction conditions and for the purification of the desired product. researchgate.net In some applications, MALDI-based techniques can even provide information about the specific site of conjugation on a protein or peptide. acs.org

Below is a representative data table illustrating the expected results from a MALDI-TOF MS analysis of a hypothetical peptide (Peptide-X, MW = 2500.0 Da) after a conjugation reaction with this compound.

Table 1: Representative MALDI-TOF MS Data for Peptide-X Conjugation

Species Theoretical Mass (Da) Observed Mass (m/z) Interpretation
Peptide-X 2500.0 2500.5 Unconjugated Peptide
Peptide-X + 1 Linker 2757.3 2757.9 Mono-conjugated Product
Peptide-X + 2 Linkers 3014.6 3015.2 Di-conjugated Product

This interactive table demonstrates how mass shifts correspond to the number of attached this compound linkers.

Electrophoretic Techniques for Conjugate Pattern Analysis

Electrophoretic techniques are powerful analytical methods used to separate and analyze biomolecules based on their physical properties, such as size and charge. For conjugates of this compound, these methods are crucial for evaluating the conjugate pattern, assessing purity, and understanding the heterogeneity of the sample.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of PEGylated molecules, including those modified with this compound. researchgate.net CE separates analytes based on their electrophoretic mobility in a narrow, fused-silica capillary, offering advantages of high efficiency, rapid analysis times, and minimal sample consumption. nih.govvtt.fi

When a protein or peptide is conjugated with this compound, both its size and charge are altered. The sulfonic acid group introduces a negative charge, while the PEG chain increases the hydrodynamic radius. CE methods, such as Capillary Zone Electrophoresis (CZE), can resolve species that differ by even a single linker unit. researchgate.net This allows for a detailed analysis of the distribution of conjugated species (mono-, di-, etc.).

Moreover, CE is highly effective at separating positional isomers—molecules that have the same number of linkers attached but at different positions. researchgate.net This is a significant advantage over size-exclusion chromatography or SDS-PAGE, which may not distinguish between such subtle structural differences. The high resolving power of CE provides a detailed "fingerprint" of the conjugation reaction, which is invaluable for quality control and batch-to-batch consistency. nih.gov Methods like sodium dodecyl sulfate-capillary gel electrophoresis (SDS-CGE) have demonstrated a high capacity for differentiating PEGylated proteins with small differences in molecular size. nih.gov

The following table illustrates a typical dataset from a CE analysis of a protein before and after conjugation.

Table 2: Representative Capillary Electrophoresis Migration Data

Analyte Migration Time (min) Peak Area (%) Interpretation
Native Protein 8.5 15 Unreacted Protein
Mono-conjugated Protein 10.2 70 Major Product

This interactive table shows how different conjugated species are separated into distinct peaks with different migration times in a CE experiment.

Polyacrylamide Gel Electrophoresis (PAGE)

Polyacrylamide Gel Electrophoresis (PAGE), particularly in the presence of sodium dodecyl sulfate (B86663) (SDS-PAGE), is a widely used technique to analyze the molecular weight and purity of proteins conjugated with linkers like this compound. researchgate.net In SDS-PAGE, proteins are denatured and coated with a negative charge by SDS, and then separated based on their size as they migrate through the polyacrylamide gel matrix. acs.org

The attachment of a PEG linker, such as this compound, to a protein significantly increases its hydrodynamic radius. This increase is often disproportionately larger than the actual increase in molecular mass, causing the conjugate to migrate much more slowly through the gel than an unconjugated protein of a similar mass. researchgate.net This results in a distinct band shift, with each successive addition of a linker molecule causing a further, observable retardation in mobility. researchgate.net

To confirm successful conjugation, specialized staining methods can be employed. While a general protein stain like Coomassie blue will visualize all protein-containing bands, a PEG-specific stain (such as iodine or a zinc-imidazole reverse stain) can be used to selectively visualize the PEGylated species. researchgate.netnih.gov This dual-staining approach can definitively confirm that the observed higher molecular weight bands contain both the protein and the PEG linker.

The table below provides an example of results that would be expected from an SDS-PAGE analysis of a protein conjugation reaction.

Table 3: Representative SDS-PAGE Results for Protein Conjugation

Lane Sample Apparent Molecular Weight (kDa) Band Intensity
1 Molecular Weight Marker N/A Multiple Bands
2 Unconjugated Protein 50 Strong

This interactive table illustrates the band shifts observed in SDS-PAGE. The ~65 kDa and ~80 kDa bands represent the protein conjugated with one and two this compound linkers, respectively, showing reduced mobility.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Amino-PEG3-C2-sulfonic acid, and what analytical techniques confirm its purity and structure?

  • Methodological Answer : Synthesis typically involves sequential PEGylation, sulfonation, and amine group functionalization. Key steps include coupling reactions (e.g., carbodiimide-mediated conjugation) and purification via column chromatography. Structural confirmation is achieved using 1H^1H-NMR and 13C^{13}C-NMR to verify PEG spacer integrity and sulfonic acid group presence. Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) ensure purity (>95%) and molecular weight validation .

Q. How does the sulfonic acid group influence solubility and stability, and how are these properties experimentally assessed?

  • Methodological Answer : The sulfonic acid group enhances hydrophilicity, improving aqueous solubility. Stability under physiological pH (e.g., 4–8) is tested via accelerated degradation studies using HPLC to monitor compound integrity. Dynamic light scattering (DLS) evaluates aggregation propensity, while zeta potential measurements assess ionic interactions in buffer systems. Comparative solubility is quantified using shake-flask methods with UV-Vis spectroscopy .

Q. What are the primary applications of this compound in drug delivery systems?

  • Methodological Answer : The compound serves as a hydrophilic linker in PROTACs (proteolysis-targeting chimeras) to enhance solubility and reduce off-target effects. Its PEG spacer optimizes distance between the E3 ligase binder and target protein ligand. In vitro assays (e.g., Western blotting) validate degradation efficiency, while pharmacokinetic studies in rodent models assess bioavailability and linker stability .

Advanced Research Questions

Q. How does PEG spacer length (e.g., PEG3 vs. PEG4) impact PROTAC efficiency in cellular uptake and protein degradation?

  • Methodological Answer : Comparative studies use PROTACs with variable PEG lengths synthesized via solid-phase peptide synthesis. Cellular uptake is quantified via flow cytometry using fluorescently labeled analogs. Degradation efficiency is measured using dose-response curves (DC50_{50}) and immunofluorescence imaging. Molecular dynamics simulations model linker flexibility and ternary complex formation with E3 ligases .

Q. What experimental strategies mitigate variability in PROTAC efficacy linked to this compound conjugation?

  • Methodological Answer : Variability arises from conjugation site heterogeneity (amine vs. sulfonic acid groups). Site-specific conjugation is achieved using orthogonal protection strategies (e.g., Fmoc/t-Bu chemistry). Assay standardization includes using isogenic cell lines and normalizing degradation data to baseline proteasome activity (measured via fluorogenic substrates like Z-LLE-AMC) .

Q. How can contradictory literature on optimal linker length vs. bioactivity be resolved?

  • Methodological Answer : Meta-analysis of published PROTAC datasets identifies trends in linker length vs. degradation efficiency across target classes (e.g., kinases vs. transcription factors). Machine learning models (e.g., random forest regression) correlate physicochemical properties (logP, polar surface area) with in vivo efficacy. Controlled in vitro studies under standardized hypoxia/mitochondrial stress conditions reduce confounding variables .

Q. What in silico approaches predict interactions between this compound linkers and E3 ligase binding domains?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models linker flexibility within the CRL4CRBN^\text{CRBN} or VHL E3 ligase complexes. Free-energy perturbation (FEP) calculations quantify binding affinity changes with PEG length. Hydrogen-bonding networks and solvation effects are analyzed using molecular dynamics (MD) simulations in explicit solvent models .

Methodological Notes

  • Data Contradiction Analysis : When conflicting results arise (e.g., variable DC50_{50} values), researchers should cross-validate using orthogonal assays (e.g., CETSA for target engagement vs. Western blot for degradation) and control for cell-specific factors (e.g., ubiquitin-proteasome system activity) .
  • Experimental Design : Incorporate blocking controls (e.g., proteasome inhibitors like MG-132) to confirm mechanism-specific degradation. Use structure-activity relationship (SAR) matrices to systematically vary linker components and assess bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.